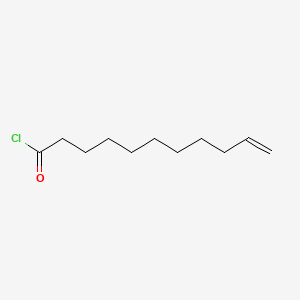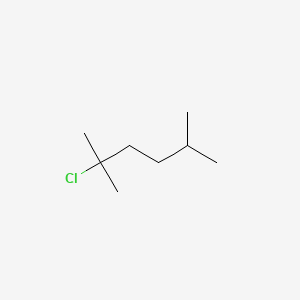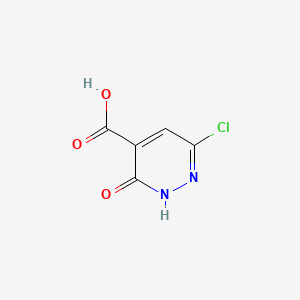
ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)-
Overview
Description
Isoxazole, constituting an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . The compound “5-Amino-3-(4-chlorophenyl)isoxazole” has a molecular formula of C9H7ClN2O and a molecular weight of 194.62 .
Molecular Structure Analysis
The structure of isoxazole consists of a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . The structure of “5-Amino-3-(4-chlorophenyl)isoxazole” can be found in various databases .Chemical Reactions Analysis
Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
The compound “5-Amino-3-(4-chlorophenyl)isoxazole” has a molecular weight of 194.6177 g/mol . Its melting point is between 162 and 165 °C .Scientific Research Applications
Anticancer Research
Isoxazole derivatives, including 4-(4-chlorophenyl)isoxazol-5-amine , have shown promise in anticancer research. They have been found to exhibit cytotoxic activity against various cancer cell lines. The presence of the isoxazole ring is believed to interfere with the proliferation of cancer cells, making it a valuable scaffold for developing new anticancer agents .
Anti-inflammatory Agents
The anti-inflammatory properties of isoxazole compounds are well-documented4-(4-chlorophenyl)isoxazol-5-amine can serve as a precursor for the synthesis of drugs that target inflammatory pathways, potentially leading to new treatments for conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Isoxazole derivatives are known to possess antimicrobial properties4-(4-chlorophenyl)isoxazol-5-amine can be utilized in the synthesis of new antimicrobial agents that combat resistant strains of bacteria and fungi, addressing a critical need in the face of rising antibiotic resistance .
Antiviral Applications
The structural motif of isoxazole has been explored for its antiviral capabilities. Derivatives of 4-(4-chlorophenyl)isoxazol-5-amine could potentially inhibit viral replication, offering a pathway for the development of novel antiviral drugs .
Antidepressant and Anxiolytic Effects
Research has indicated that isoxazole derivatives may have therapeutic potential as antidepressants and anxiolytics. The modification of 4-(4-chlorophenyl)isoxazol-5-amine could lead to the discovery of new drugs that modulate neurotransmitter systems involved in mood regulation .
Anticonvulsant Properties
The isoxazole ring is a common feature in several anticonvulsant drugs4-(4-chlorophenyl)isoxazol-5-amine could be a key intermediate in the design of new medications to treat epilepsy and other seizure disorders .
Analgesic Development
Isoxazole derivatives have been investigated for their analgesic properties. As a result, 4-(4-chlorophenyl)isoxazol-5-amine might be used to create pain-relieving drugs that offer an alternative to current analgesics, potentially with fewer side effects .
Immunomodulatory Effects
The immunomodulatory potential of isoxazole compounds is an area of growing interest4-(4-chlorophenyl)isoxazol-5-amine could contribute to the development of drugs that modulate the immune response, which is beneficial for treating autoimmune diseases and in transplant medicine .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZGFUKSSKIWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(ON=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214126 | |
| Record name | Isoxazole, 5-amino-4-(p-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- | |
CAS RN |
64047-49-0 | |
| Record name | Isoxazole, 5-amino-4-(p-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxazole, 5-amino-4-(p-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















